molecular formula C9H11ClO2S B1490757 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane CAS No. 1548618-13-8

4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane

Cat. No.: B1490757
CAS No.: 1548618-13-8
M. Wt: 218.7 g/mol
InChI Key: FNRIQLYZLSTRKU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane core substituted with a chloromethyl group at the 4-position and a 3-methylthiophen-2-yl group at the 2-position. The chloromethyl group enhances reactivity in alkylation or nucleophilic substitution reactions, while the thiophene moiety contributes to electronic conjugation and biological activity . The following comparison relies on structurally analogous compounds to infer its properties.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-6-2-3-13-8(6)9-11-5-7(4-10)12-9/h2-3,7,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRIQLYZLSTRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane typically involves the reaction of 3-methylthiophene with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in a methylene group.

  • Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and methanol (CH3OH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane can be oxidized to form 4-(carboxymethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane.

  • Reduction: Reduction of the compound can yield 4-(methyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane.

  • Substitution: Substitution reactions can produce various derivatives, such as 4-(aminomethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane and 4-(methoxymethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in developing angiotensin II receptor antagonists, such as Olmesartan Medoxomil. This class of drugs is essential in treating hypertension and related cardiovascular conditions .

Prodrug Development

The compound has been investigated for its potential in creating prodrugs that enhance the bioavailability of active pharmaceutical ingredients. For instance, it can be modified to improve the stability and absorption of penicillin derivatives like Lenampicillin and Mecillinam, which are critical in treating bacterial infections .

Research indicates that the incorporation of the chloromethyl dioxolane moiety can significantly increase the biological activity of certain drugs while reducing their side effects. This makes it an attractive candidate for drug formulation in medicinal chemistry .

Case Study 1: Synthesis of Olmesartan Medoxomil

A study demonstrated the use of this compound as a building block for synthesizing Olmesartan Medoxomil. The synthetic route involved multiple steps where this compound served as a pivotal intermediate, showcasing its importance in pharmaceutical synthesis .

Case Study 2: Development of Prodrugs

Another research project focused on modifying existing antibiotics to create prodrugs using this compound. The results indicated improved pharmacokinetic profiles and reduced toxicity compared to their parent compounds, highlighting the utility of this compound in drug development .

Chemical Manufacturing

In addition to its pharmaceutical applications, this compound is used in chemical manufacturing processes where chlorinated intermediates are required. Its ability to undergo further reactions makes it valuable for producing various chemical products .

Research and Development

The compound serves as a reagent in academic and industrial laboratories for research purposes. Its distinct properties allow researchers to explore new chemical reactions and pathways, contributing to advancements in organic chemistry .

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane exerts its effects depends on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to enzymes or receptors, leading to a biological response.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.

  • Receptors: It can bind to receptors, triggering signal transduction pathways that result in physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1,3-dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. Below is a systematic comparison with key analogs:

4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

  • Structure : Substituted with a 2,4-dichlorophenyl group instead of a thiophene.
  • Molecular Formula : C₁₀H₉Cl₃O₂ (MW: 267.54 g/mol) .
  • Key Properties: Higher molecular weight and lipophilicity due to the dichlorophenyl group.
  • Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals due to its halogenated aromatic system .

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-dioxolane

  • Structure : Features a 4-fluorophenyl substituent.
  • Synthetic Route : Synthesized via alkylation of sodium diethyldithiocarbamate with 4-(chloromethyl)-1,3-dioxolane derivatives in aqueous media .
  • Spectroscopic Data : Characterized by NMR (δ 2.88–7.36 ppm for aromatic protons) and IR (ν 780 cm⁻¹ for C–Cl) .
  • Comparison : The fluorine atom introduces moderate electron-withdrawing effects, balancing reactivity and stability. Fluorinated analogs are often explored for improved bioavailability in drug design .

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

  • Structure : Contains two methyl groups at the 2-position.
  • Molecular Formula : C₆H₁₁ClO₂ (MW: 150.60 g/mol) .
  • Thermodynamic Data : Higher symmetry and steric hindrance from methyl groups reduce ring strain, improving thermal stability.
  • Commercial Availability : Priced at $111/100g (95% purity), indicating industrial relevance .

2-Chloromethyl-1,3-dioxolane

  • Structure : Simplest analog with a single chloromethyl group.
  • Molecular Formula : C₄H₇ClO₂ (MW: 122.55 g/mol) .
  • Applications : Used as a precursor for synthesizing acetals or protecting groups in organic chemistry.

Structural and Functional Analysis

Substituent Effects

  • Chloromethyl Group : Enhances electrophilicity, enabling cross-coupling or alkylation reactions. Its reactivity is influenced by neighboring substituents (e.g., electron-withdrawing groups reduce nucleophilic attack) .
  • Thiophene vs.

Thermal and Chemical Stability

  • Dioxolanes with bulky substituents (e.g., dimethyl or dichlorophenyl groups) exhibit higher thermal stability due to reduced ring strain .
  • Thiophene-containing derivatives may show lower stability under acidic conditions due to sulfur’s susceptibility to oxidation .

Data Tables

Table 1: Molecular Properties of Selected 1,3-Dioxolane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane C₁₀H₉Cl₃O₂ 267.54 2,4-Dichlorophenyl Not reported
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-dioxolane C₁₀H₁₀ClFO₂ 216.64 4-Fluorophenyl Not reported
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane C₆H₁₁ClO₂ 150.60 2,2-Dimethyl Not reported

Table 2: Commercial Availability and Pricing

Compound Name CAS Number Purity Price (USD) Supplier Reference
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane 4362-40-7 95% 111/100g
2-Chloromethyl-1,3-dioxolane 2568-30-1 N/A N/A

Biological Activity

4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methylthiophen-2-carboxaldehyde with chloromethyl dioxolane derivatives. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity. The detailed synthetic pathway can be derived from related compounds such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one, which serves as an intermediate in various pharmaceutical applications .

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. A study on a series of dioxolane derivatives showed that many possess antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. Although specific data for this compound is limited, the structural similarities suggest potential efficacy in similar applications .

Case Studies and Research Findings

  • Antibacterial Activity :
    • Compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria such as S. aureus and S. epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL .
  • Antifungal Activity :
    • In studies involving related dioxolanes, compounds demonstrated excellent antifungal activity against C. albicans, with most derivatives exhibiting significant inhibition at various concentrations .

Comparative Biological Activity Table

CompoundMIC (µg/mL)Activity TypeTarget Organism
Compound 1625AntibacterialS. aureus
Compound 21250AntibacterialS. epidermidis
Compound 3Not testedAntifungalC. albicans
Compound 4625AntibacterialE. faecalis

Safety and Toxicity

The safety data for related compounds indicate that they may cause skin irritation and are harmful if ingested. Precautionary measures are recommended during handling to avoid exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane

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